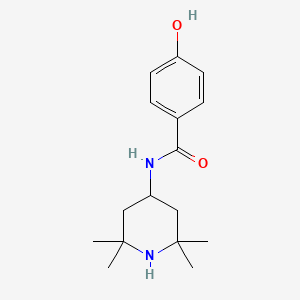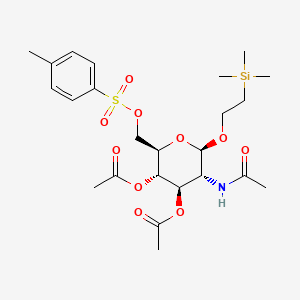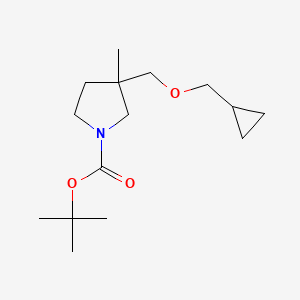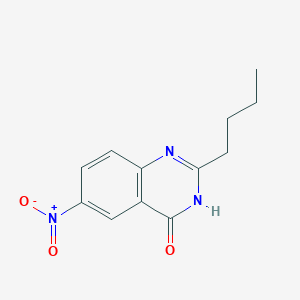
5-(2-Hydroxyethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxyethyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides. Thiophene derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. Sulfonamides, on the other hand, are a crucial class of drugs known for their antibacterial, antiviral, anticancer, and other pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-(2-Hydroxyethyl)thiophene-2-sulfonamide, can be achieved through various methods. One common approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods for producing this compound may vary, but they generally follow the principles of green chemistry to minimize environmental impact and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of thiophene derivatives include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfonic acids, while reduction may produce thiophene-based alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound inhibits these enzymes by binding to their active sites, thereby preventing the conversion of carbon dioxide to bicarbonate and protons . This inhibition can lead to various physiological effects, depending on the specific enzyme isoform targeted.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(2-Hydroxyethyl)thiophene-2-sulfonamide include other thiophene-based sulfonamides, such as 5-(2-thienylthio)thiophene-2-sulfonamide and 5-(aminomethyl)thiophene-2-sulfonamide .
Uniqueness
What sets this compound apart from other similar compounds is its specific structural features, such as the hydroxyethyl group, which may contribute to its unique biological activity and potential therapeutic applications. The presence of the hydroxyethyl group can influence the compound’s solubility, reactivity, and interaction with molecular targets.
Properties
Molecular Formula |
C6H9NO3S2 |
|---|---|
Molecular Weight |
207.3 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C6H9NO3S2/c7-12(9,10)6-2-1-5(11-6)3-4-8/h1-2,8H,3-4H2,(H2,7,9,10) |
InChI Key |
QRLOJSZXDVWJQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Oxa-8-azaspiro[4.5]decan-3-ylmethanamine](/img/structure/B13866664.png)




![2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yloxy)ethanol](/img/structure/B13866713.png)







